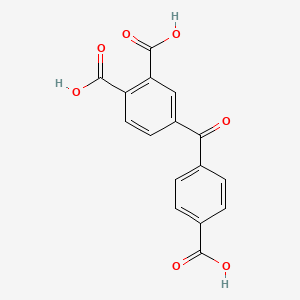

4-(4-carboxybenzoyl)phthalic acid

Description

Properties

IUPAC Name |

4-(4-carboxybenzoyl)phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O7/c17-13(8-1-3-9(4-2-8)14(18)19)10-5-6-11(15(20)21)12(7-10)16(22)23/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHQCHOIAADKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-(4-carboxybenzoyl)phthalic acid with key analogs:

Key Observations:

- Acidity and Reactivity : The additional carboxylic acid group in this compound enhances its acidity compared to phthalic acid, enabling stronger interactions in coordination chemistry.

- Bioactivity : Compound 4j () demonstrates potent enzyme inhibition due to nitro and amide groups, which are absent in the target compound. This highlights how substituents dictate biological activity.

- Stability : Acid derivatives like 4-(chlorocarbonyl)benzoic acid are highly reactive but unstable in moisture, whereas carboxylic acids (e.g., phthalic acid) are more stable but less reactive .

Spectroscopic and Analytical Comparisons

IR spectroscopy data from phthalic acid derivatives () reveal distinct vibrational modes:

- Phthalic acid shows peaks at 1671 cm⁻¹ (C=O stretch) and 1400 cm⁻¹ (O-H bend).

- In modified probes (e.g., APTES-linked phthalic acid), peak shifts to 1397 cm⁻¹ and 1368 cm⁻¹ indicate altered hydrogen bonding or conjugation due to linker attachment .

- Such shifts could help differentiate this compound from simpler analogs in analytical workflows.

Toxicological and Environmental Profiles

- Phthalic Acid : Metabolized from phthalate esters (e.g., DEHP), it is linked to hepatotoxicity, nephrotoxicity, and endocrine disruption. Detected in human serum and urine as a biomarker of exposure .

- Further studies are needed to assess bioaccumulation and degradation pathways.

- 4j (): No toxicity data reported, but nitro groups often correlate with higher environmental persistence and reactivity.

Q & A

Basic: How can researchers optimize the synthesis of 4-(4-carboxybenzoyl)phthalic acid to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves evaluating reaction conditions (e.g., temperature, catalysts, and solvent systems). For example, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed, but competing side reactions (e.g., decarboxylation) require strict control of pH and temperature . Purification via recrystallization or column chromatography is critical, as impurities from incomplete reactions or byproducts (e.g., fluorinated derivatives) can affect downstream applications. Analytical techniques like HPLC (High-Performance Liquid Chromatography) or NMR should validate purity ≥95% .

Basic: What analytical techniques are recommended for characterizing the structural and functional properties of this compound?

Methodological Answer:

- FT-IR and NMR : Confirm carboxyl (-COOH) and aromatic proton environments. For example, the asymmetric stretching of carboxyl groups appears at ~1700 cm⁻¹ in FT-IR, while NMR can resolve substituent positioning on the benzene rings .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for coordination complexes or MOFs (Metal-Organic Frameworks) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, crucial for applications in high-temperature polymer synthesis .

Advanced: How does the asymmetric structure of this compound enhance its utility in designing metal-organic frameworks (MOFs)?

Methodological Answer:

The compound’s asymmetric carboxylate groups and ether linkage enable diverse coordination modes (e.g., bridging or chelating ligands). For instance, in MOFs, it can form 1D chains or 3D networks with transition metals (e.g., Zn²⁺, Cu²⁺), enhancing porosity for gas storage or catalysis. Comparative studies with symmetric analogs (e.g., terephthalic acid) show higher surface area (up to 1500 m²/g) and selective CO₂ adsorption . Experimental design should prioritize ligand-to-metal ratios and solvothermal conditions to stabilize unique topologies .

Advanced: What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Variability in assay conditions (e.g., pH, ionic strength). Standardize protocols using buffers like PBS or HEPES.

- Impurity profiles : Trace fluorinated or chlorinated byproducts (from synthesis) may confound results. LC-MS purity checks are essential .

- Structural analogs : Compare activity with derivatives (e.g., 3-(4-carboxyphenoxy)phthalic acid) to isolate functional group contributions .

Advanced: How can researchers leverage its hydrophobic and hydrophilic moieties for drug delivery systems?

Methodological Answer:

The phthalic acid core provides hydrophilicity for aqueous solubility, while aromatic substituents (e.g., dodecanoylamino groups) introduce hydrophobicity for lipid membrane penetration. Methods include:

- Nanoformulation : Use solvent evaporation to prepare nanoparticles (50-200 nm) with PEGylation for sustained release .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy quantify intracellular trafficking efficiency .

Advanced: What computational approaches predict its reactivity in catalytic or enzymatic inhibition applications?

Methodological Answer:

- Density Functional Theory (DFT) : Model electron density at carboxyl groups to predict metal-binding affinity (e.g., Gibbs free energy of coordination ≤ -30 kJ/mol) .

- Molecular Docking : Simulate interactions with biological targets (e.g., metallo-β-lactamase VIM-2). The triazole-phthalic acid derivative in PDB 8H2X shows a binding energy of -9.2 kcal/mol, validated by X-ray crystallography .

Advanced: How do competing reaction pathways during derivatization impact its application in polymer chemistry?

Methodological Answer:

Derivatization (e.g., esterification or amidation) risks side reactions:

- Esterification : Use DCC (Dicyclohexylcarbodiimide) as a coupling agent to minimize racemization. Monitor via FT-IR for ester peak emergence at ~1740 cm⁻¹ .

- Crosslinking in polyimides : Optimize polycondensation temperature (180–220°C) to prevent backbone degradation. GPC (Gel Permeation Chromatography) confirms Mw > 50 kDa for high thermal stability (Tg > 300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.